molecular formula C17H17NO8S B2577776 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid CAS No. 1797781-96-4

2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid

Cat. No.: B2577776
CAS No.: 1797781-96-4
M. Wt: 395.38
InChI Key: MAPYKOHFBBFENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid is a chemical compound of significant interest in agricultural and plant science research. This product is supplied with a high level of purity (95%) and is characterized by its Molecular Formula: C17H17NO8S and Molecular Weight: 395.38 g/mol . Scientific investigations into compounds featuring the N-(benzo[d][1,3]dioxol-5-yl) structure have identified them as a promising scaffold for the development of novel auxin receptor agonists . Auxins are crucial plant hormones that regulate root system development. Research indicates that certain derivatives within this chemical class can act as potent plant growth regulators, demonstrating a remarkable promotive effect on primary root growth in model plants such as Arabidopsis thaliana and Oryza sativa (rice) . The mechanism of action is believed to involve binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), which enhances root-related signaling responses and down-regulates the expression of root growth-inhibiting genes . Molecular docking analyses suggest that these synthetic agonists can exhibit a stronger binding ability with TIR1 than traditional auxins like NAA (1-naphthylacetic acid), positioning them as valuable tools for probing auxin signaling pathways and for potential applications in enhancing crop root architecture and production . Handling and Safety: This compound is classified as harmful and irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves and eye/face protection, is required. The product must be used only in a well-ventilated area . Please note: This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylsulfamoyl)-4,5-dimethoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO8S/c1-23-13-5-10(6-17(19)20)16(8-14(13)24-2)27(21,22)18-11-3-4-12-15(7-11)26-9-25-12/h3-5,7-8,18H,6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPYKOHFBBFENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid typically involves multiple steps:

    Formation of the Benzo[d]1,3-dioxolan Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the dioxolan ring.

    Introduction of the Sulfonamide Group: The benzo[d]1,3-dioxolan derivative is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine.

    Attachment of the Dimethoxyphenyl Group: The sulfonamide intermediate is then coupled with a dimethoxyphenyl acetic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities could lead to the development of new therapeutic agents.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules, focusing on key features such as substituents, spectral data, and synthesis yields.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Spectral Data (IR, NMR, MS) Biological Activity (if reported) Reference
Target Compound : 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid Benzo[d]1,3-dioxolane, sulfonamide, dimethoxyphenyl, acetic acid Not reported Not reported Not reported Not provided Not reported
Compound 13 : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Benzo[d]1,3-dioxolane, coumarin core 266.26 168–170 32 IR: 3,068, 1,715 cm⁻¹; MS: m/z 266 Not reported
Compound 14 : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one Dimethoxyphenyl, coumarin core 282.29 127–129 55 IR: similar to reference [45] Not reported
Compound 5 : 2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)acetic acid Benzoimidazothiazole, acetic acid ~247.28* Not reported Not reported Not provided EGFR inhibition (preliminary evaluation)
(2E)-3-(3-[(Furan-2-yl)methyl]sulfamoyl)-4,5-dimethoxyphenyl)prop-2-enoic acid Sulfamoyl, dimethoxyphenyl, propenoic acid, furan 367.38 Not reported Not reported Not provided Not reported
2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid Chlorosulfonyl, dimethoxyphenyl, acetic acid ~290.72* Not reported Not reported Not provided Not reported

*Calculated based on molecular formula.

Key Observations:

Structural Motifs: The target compound shares the dimethoxyphenyl and acetic acid groups with coumarin derivatives (Compounds 13 and 14) and the sulfonamide/sulfamoyl group with propenoic acid and chlorosulfonyl analogs . Unlike coumarin-based analogs, the target compound lacks a heterocyclic core (e.g., chromen-2-one), which may reduce π-π stacking interactions critical for binding in some biological targets .

Synthesis and Yield :

  • Coumarin derivatives (Compounds 13 and 14) are synthesized from substituted phenylacetic acids with moderate yields (32–55%) . The target compound’s synthesis likely follows a similar pathway but with additional sulfonylation steps.
  • Benzoimidazothiazole derivatives (e.g., Compound 5) are synthesized via multi-step thiolation and cyclization, suggesting divergent synthetic challenges compared to the target compound .

Spectroscopic Data :

  • IR spectra of coumarin derivatives show characteristic carbonyl (1,715 cm⁻¹) and aromatic stretching (3,068 cm⁻¹) bands, which would differ in the target compound due to the sulfonamide and acetic acid groups .
  • The absence of MS/NMR data for the target compound limits direct comparison, but sulfonamide peaks (e.g., S=O stretching ~1,350–1,150 cm⁻¹) would be expected in its IR spectrum.

The propenoic acid analog () may exhibit enhanced solubility due to its α,β-unsaturated system, a feature absent in the saturated acetic acid chain of the target compound .

Commercial Availability :

  • The target compound is listed in supplier catalogs (e.g., CymitQuimica) at 95% purity, whereas analogs like the chlorosulfonyl derivative () are less commonly available .

Biological Activity

The compound 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a benzo[d]1,3-dioxole moiety and a sulfonamide group, which are known to enhance biological activity. Its molecular formula is C18H20N2O6S, and it features both hydrophilic and lipophilic characteristics that may influence its pharmacokinetics and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid. For instance, a study focused on compounds containing the benzo[d][1,3]dioxole moiety demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay. The results indicated that many derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Compound NameCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56
Synthesized Compound AHepG22.38
Synthesized Compound BHCT1161.54
Synthesized Compound CMCF-74.52

The mechanisms underlying the anticancer effects of compounds similar to 2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid involve:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compounds have been observed to induce cell cycle arrest at specific phases, contributing to their antiproliferative effects .

Study on Antitumor Activity

A notable case study involved synthesizing bis-benzo[d][1,3]dioxol derivatives and evaluating their cytotoxicity against multiple cancer cell lines. The findings revealed that several synthesized compounds exhibited potent antitumor activity with minimal cytotoxicity towards normal cell lines, indicating a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between these compounds and their biological targets. Such studies provide insights into binding affinities and help identify potential lead compounds for further development in anticancer therapies .

Q & A

Q. What experimental designs are optimal for evaluating stability under physiological conditions?

  • Answer: Use a split-plot design :
  • Main factors : Temperature (4°C, 25°C, 37°C), pH (2.0, 7.4, 9.0).
  • Response variables : Degradation rate (HPLC quantitation), solubility (nephelometry).
  • Replicates : n = 4 per condition to ensure statistical power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.